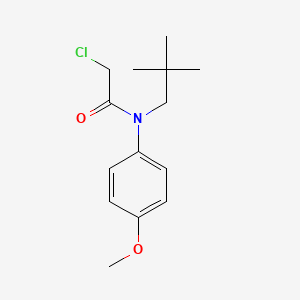

2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide, also known as Lefamulin, is a novel antibiotic that was recently approved by the FDA for the treatment of community-acquired bacterial pneumonia. This compound belongs to a class of antibiotics known as pleuromutilins, which inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome.

Mechanism of Action

2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide binds to the peptidyl transferase center of the bacterial ribosome, which inhibits bacterial protein synthesis. This mechanism of action is similar to that of macrolides, lincosamides, and streptogramins, but 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide has a unique binding site on the ribosome. This unique binding site allows 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide to overcome resistance mechanisms that are associated with other antibiotics in the same class.

Biochemical and Physiological Effects:

2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide has been shown to have favorable pharmacokinetic properties, including high oral bioavailability, rapid absorption, and a long half-life. In clinical studies, 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide has demonstrated efficacy in the treatment of community-acquired bacterial pneumonia, with similar efficacy to moxifloxacin and linezolid. 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide has also been shown to have a favorable safety profile, with a low incidence of adverse events.

Advantages and Limitations for Lab Experiments

2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide has several advantages for use in laboratory experiments. It has a broad spectrum of activity against a wide range of bacteria, including multidrug-resistant strains. It also has a unique mechanism of action that allows it to overcome resistance mechanisms associated with other antibiotics in the same class. However, 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide is a relatively new antibiotic, and there is limited information available on its use in laboratory experiments.

Future Directions

There are several future directions for research on 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide. One area of research is the development of new formulations and delivery methods for 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide, such as inhalation or intravenous administration. Another area of research is the investigation of 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide's activity against other bacterial infections, such as skin and soft tissue infections and urinary tract infections. Additionally, further studies are needed to evaluate the potential for resistance development and the long-term safety of 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide.

Synthesis Methods

The synthesis of 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide involves several steps. The first step is the reaction of 4-methoxyacetophenone with 2,2-dimethylpropylamine in the presence of acetic anhydride to yield N-(2,2-dimethylpropyl)-4-methoxyacetophenone. Next, the intermediate is reacted with chloroacetyl chloride in the presence of triethylamine to produce 2-chloro-N-(2,2-dimethylpropyl)-4-methoxyacetophenone. Finally, the target compound is obtained by reacting the intermediate with ammonia in ethanol.

Scientific Research Applications

2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. In vitro studies have shown that 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide is active against Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and atypical respiratory pathogens such as Mycoplasma pneumoniae and Chlamydophila pneumoniae. In addition, 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide has been shown to have potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).

properties

IUPAC Name |

2-chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-14(2,3)10-16(13(17)9-15)11-5-7-12(18-4)8-6-11/h5-8H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJYPKQTNSOLJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN(C1=CC=C(C=C1)OC)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 53416891 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2573111.png)

![11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione](/img/structure/B2573112.png)

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2573114.png)

![8,9-dimethoxy-N-(4-methylbenzyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2573115.png)

![(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione](/img/structure/B2573116.png)

![4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2573118.png)

![Methyl 6-methyl-2-(pyridin-2-ylcarbonyl)-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridine-10-carboxylate](/img/structure/B2573127.png)

![2-{2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2573129.png)